molecular formula C5H8Cl2 B14595212 Pentene, dichloro- CAS No. 61626-70-8

Pentene, dichloro-

Cat. No.: B14595212
CAS No.: 61626-70-8
M. Wt: 139.02 g/mol
InChI Key: ZNPAFRLFBXOLET-UHFFFAOYSA-N
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Description

Pentene, dichloro- is a useful research compound. Its molecular formula is C5H8Cl2 and its molecular weight is 139.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentene, dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentene, dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61626-70-8

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

1,1-dichloropent-1-ene

InChI

InChI=1S/C5H8Cl2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3

InChI Key

ZNPAFRLFBXOLET-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(Cl)Cl

Origin of Product

United States

Extraction

The initial step is to efficiently extract the dichloropentenes from the sample matrix. The choice of extraction technique depends on the nature of the sample.

Water Samples : Liquid-liquid extraction using a non-polar solvent like methylene (B1212753) chloride is common (e.g., EPA Method 3510). epa.gov Purge-and-trap techniques (e.g., EPA Method 524.2 for related compounds) can be used for volatile isomers in drinking water. cdc.gov

Solid and Semi-Solid Samples (Soil, Sediment, Tissue) : Soxhlet extraction (e.g., EPA Method 3541) or ultrasonic extraction with solvent mixtures like methylene chloride/acetone are frequently used to isolate the analytes from the solid matrix. epa.gov

Sample Cleanup and Fractionation

Following extraction, the crude extract is "cleaned up" to remove co-extracted interferences that could affect the instrumental analysis. This is a critical step for achieving low detection limits.

Adsorption Chromatography : Extracts can be passed through a column containing an adsorbent like Florisil (EPA Method 3620) or silica (B1680970), which retains polar interfering compounds while allowing the less polar dichloropentenes to pass through. epa.govhelcom.fi

Gel Permeation Chromatography (GPC) : As discussed previously, GPC (EPA Method 3640) is highly effective at removing large macromolecules like lipids. epa.gov

Instrumental Analysis and Quantification

While LC methods can be employed, the standard and most widely used technique for the quantitative determination of volatile chlorinated hydrocarbons like dichloropentenes is Gas Chromatography (GC). helcom.fioceanbestpractices.org GC offers excellent separation efficiency and, when coupled with specific detectors, provides the sensitivity and selectivity needed for trace-level analysis.

Detectors : The Electron Capture Detector (ECD) is highly sensitive and selective for halogenated compounds like dichloropentenes, making it a common choice. epa.govtdi-bi.com For unambiguous identification and confirmation, a Mass Spectrometer (MS) is preferred, as it provides structural information. cdc.govhelcom.fi

Quantification : The concentration of dichloropentenes is determined by comparing the detector response of the sample to that of known standards. This is achieved by generating a calibration curve from a series of standards of known concentrations. tdi-bi.com To ensure accuracy and correct for variations in extraction efficiency and matrix effects, several quality control measures are implemented:

Internal Standards : A known amount of a non-target compound with similar chemical properties is added to every sample and standard. Analyte concentrations are calculated relative to the internal standard's response. tdi-bi.com

Surrogates : These are compounds similar to the analytes but not expected to be in the sample (e.g., deuterated versions). They are added to samples before extraction to monitor the performance and efficiency of the entire analytical procedure for each specific sample. tdi-bi.com

Matrix Spikes : A known amount of the target analyte is added to a duplicate sample (matrix spike) to assess the effect of the sample matrix on the analytical recovery. epa.govtdi-bi.com

Interactive Table: Workflow for Quantitative Analysis of Dichloropentenes in Complex Matrices

StepPurposeCommon TechniquesReference
ExtractionIsolate analytes from the sample matrix.Liquid-Liquid Extraction, Soxhlet Extraction, Ultrasonic Extraction. epa.gov
CleanupRemove interfering co-extracted compounds.Adsorption Chromatography (Florisil, Silica), Gel Permeation Chromatography (GPC). epa.govhelcom.fi
AnalysisSeparate, identify, and quantify the target analytes.Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS). epa.govtdi-bi.com
QuantificationEnsure accuracy and precision of results.Use of Internal Standards, Surrogates, and Matrix Spikes to generate a reliable calibration curve. tdi-bi.com

The combination of these methodologies allows for the reliable and accurate quantification of dichloropentenes at the low concentrations often required for environmental monitoring and risk assessment. epa.govtdi-bi.com

Reaction Mechanisms and Chemical Reactivity of Dichloropentenes

Nucleophilic Substitution Reactions Involving Dichloropentenes

Nucleophilic substitution represents a fundamental class of reactions for dichloropentenes, where a nucleophile replaces one of the chlorine atoms, which acts as a leaving group. wikipedia.org These reactions are pivotal for introducing a wide array of functional groups into the pentene framework. The specific mechanism of substitution, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is contingent upon the structure of the dichloropentene isomer, the nature of the nucleophile, the solvent, and the reaction conditions. bits-pilani.ac.inksu.edu.sa

The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the dichloropentene and the nucleophile. libretexts.org Steric hindrance around the reaction center plays a crucial role; primary allylic dichloropentenes are more susceptible to SN2 reactions than their more sterically hindered secondary or tertiary counterparts. bits-pilani.ac.inpdx.edu

Conversely, the SN1 mechanism proceeds through a two-step pathway involving the formation of a carbocation intermediate. ksu.edu.sa This pathway is favored for dichloropentene isomers that can form a stable carbocation, such as those where the leaving group is attached to a tertiary or a resonance-stabilized allylic carbon. The rate of an SN1 reaction is typically dependent only on the concentration of the dichloropentene. pdx.edu The planar nature of the carbocation intermediate often leads to a racemic mixture of products if the original carbon was chiral. ksu.edu.sa

A notable example of nucleophilic substitution is the reaction of 1,3-dichloropropene (B49464) with hydrogen sulfide (B99878) species (H₂S and HS⁻). usda.gov Studies have shown this reaction proceeds via an SN2 mechanism, where the hydrosulfide (B80085) ion (HS⁻), a potent nucleophile, displaces a chlorine atom to form the corresponding mercaptan. usda.govacs.org The reaction rate is significantly influenced by pH, with the more nucleophilic HS⁻ being more reactive than H₂S. usda.gov

The choice of solvent is also critical. Polar aprotic solvents like DMSO or DMF are known to accelerate SN2 reactions, while polar protic solvents can facilitate SN1 reactions by stabilizing the carbocation intermediate and solvating the leaving group. pdx.edu

Table 1: Factors Influencing Nucleophilic Substitution in Dichloropentenes

FactorInfluence on SN1 ReactionsInfluence on SN2 Reactions
Substrate Structure Favored for tertiary and resonance-stabilized allylic halides.Favored for primary and less sterically hindered allylic halides.
Nucleophile Nucleophile concentration does not affect the rate.Rate is directly proportional to the nucleophile concentration. Stronger nucleophiles react faster.
Leaving Group A better leaving group (weaker base) accelerates the reaction.A better leaving group accelerates the reaction.
Solvent Favored by polar protic solvents (e.g., water, alcohols).Favored by polar aprotic solvents (e.g., acetone, DMSO).

Elimination Pathways Leading to Further Unsaturation

In the presence of a strong base, dichloropentenes can undergo elimination reactions, specifically dehydrochlorination, to form chloropentadienes. This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of a new pi bond and leading to a more unsaturated molecule. These reactions compete with nucleophilic substitution, and the outcome is often dependent on the strength and steric bulk of the base, as well as the reaction temperature.

The two primary mechanisms for elimination are E1 (unimolecular elimination) and E2 (bimolecular elimination). The E2 mechanism is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously. This pathway is favored by strong, sterically hindered bases and is regioselective, often following Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene) depending on the steric hindrance of the base and substrate.

The E1 mechanism, on the other hand, is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. It is favored by weak bases and conditions that promote carbocation formation. Because E1 and SN1 reactions share the same rate-determining step, they are often competing pathways.

The dehydrochlorination of dichloropentenes is a key step in the synthesis of various chlorinated dienes, which are valuable monomers for polymerization and intermediates in organic synthesis. The specific isomer of the resulting chloropentadiene depends on the starting dichloropentene and the reaction conditions.

Oxidative Transformations and Derived Products

The alkene moiety in dichloropentenes is susceptible to oxidative cleavage and other oxidative transformations. These reactions can lead to a variety of functionalized products, depending on the oxidizing agent and reaction conditions.

One common oxidative reaction is epoxidation, where the double bond reacts with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a dichloropentene oxide. These epoxides are highly reactive intermediates that can undergo subsequent ring-opening reactions with various nucleophiles to yield a range of difunctionalized products.

Ozonolysis is another powerful oxidative transformation. This reaction involves the cleavage of the carbon-carbon double bond by ozone (O₃), followed by workup with a reducing agent (like dimethyl sulfide) or an oxidizing agent (like hydrogen peroxide). Depending on the workup conditions, ozonolysis of a dichloropentene can yield aldehydes, ketones, or carboxylic acids. For example, the ozonolysis of a dichlorocyclopentene would lead to the formation of a five-carbon dialdehyde (B1249045) or dicarboxylic acid with chlorine atoms at specific positions, which could be valuable synthons for more complex molecules.

Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄), can be used to dihydroxylate the double bond, forming a dichloropentane-diol. The conditions for these reactions (e.g., temperature, concentration) can be controlled to favor either syn- or anti-dihydroxylation.

Electrophilic Addition Reactions to the Pentene Moiety

The double bond in dichloropentenes can undergo electrophilic addition reactions, where an electrophile adds across the pi bond. The presence of electron-withdrawing chlorine atoms can influence the reactivity of the double bond and the regioselectivity of the addition.

For instance, the addition of hydrogen halides (HX) to a dichloropentene would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, and the halide will add to the more substituted carbon. However, the electronic effects of the existing chlorine substituents can influence the stability of the intermediate carbocation, potentially leading to deviations from this rule.

Halogenation, the addition of halogens like chlorine (Cl₂) or bromine (Br₂), across the double bond, is another important electrophilic addition reaction. This reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by a halide ion, resulting in anti-addition of the two halogen atoms. This would convert a dichloropentene into a tetrachloropentane.

The reaction of dichloropropene with hypochlorous acid in the presence of silver ions has been shown to involve both electrophilic and nucleophilic addition pathways. rsc.org While the expected products of electrophilic addition are formed, an autocatalytic process associated with the formation of a ketol product suggests a competing silver-catalyzed nucleophilic mechanism. rsc.org

Computational Chemistry in Dichloropentene Mechanistic Investigations

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of molecules like dichloropentenes. By modeling the potential energy surfaces of reactions, computational methods provide deep insights into reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. DFT calculations can be employed to map out the entire reaction coordinate for processes such as nucleophilic substitution or elimination in dichloropentenes.

By calculating the energies of reactants, products, intermediates, and transition states, DFT can help to determine the most favorable reaction pathway. For example, DFT studies can predict whether an SN1 or SN2 mechanism is more likely for a given dichloropentene isomer and nucleophile by comparing the activation energies of the two pathways. These calculations can also elucidate the role of solvent effects by incorporating implicit or explicit solvent models.

Quantum chemical modeling, including DFT and other ab initio methods, allows for the detailed characterization of the geometries and electronic structures of transition states and intermediates in dichloropentene reactions. The transition state is a critical point on the potential energy surface that represents the highest energy barrier for a reaction. By locating and characterizing the transition state, chemists can gain a fundamental understanding of the factors that control the reaction rate.

For instance, in an SN2 reaction of a dichloropentene, quantum chemical calculations can model the geometry of the pentacoordinate transition state, providing information about bond lengths and angles as the new bond forms and the old bond breaks. Similarly, for reactions involving carbocation intermediates, these models can describe the structure and stability of the carbocation, which is crucial for understanding the reaction's selectivity and potential for rearrangements. These computational insights, when combined with experimental data, provide a comprehensive picture of the chemical reactivity of dichloropentenes.

Environmental Transformation and Degradation Pathways of Dichloropentenes

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For dichloropentenes, the most significant abiotic pathways are photodegradation in the atmosphere and hydrolysis in aqueous environments. These processes are crucial in reducing the concentration and persistence of the compound in the environment.

Photodegradation Mechanisms and Atmospheric Fate

Once released into the environment, a significant portion of dichloropentenes is expected to volatilize into the atmosphere due to their physical and chemical properties cdc.govepa.gov. In the troposphere, the primary degradation mechanism for these compounds is photooxidation, initiated by reactions with photochemically generated hydroxyl (•OH) radicals epa.govnih.gov.

The reaction with •OH radicals is the most important atmospheric sink for chlorinated alkenes. This process initiates a chain of oxidation reactions that break down the original molecule into smaller, simpler compounds. The atmospheric lifetime of these compounds is determined by the rate of this initial reaction. For the analogous compound 1,3-dichloropropene (B49464), its atmospheric half-life is estimated to be between 7 and 50 hours, indicating it is quickly broken down in the air cdc.govnih.gov. The degradation products in the atmosphere can include compounds such as formyl chloride, hydrogen chloride, and carbon oxides nih.govnih.gov.

Key Atmospheric Degradation Reactions for Chlorinated Alkenes:

Reactant Description Significance
Hydroxyl Radical (•OH) Initiates the degradation cascade by adding to the double bond or abstracting a hydrogen atom. This is the dominant daytime degradation pathway. Determines the atmospheric lifetime of the compound epa.govnih.gov.
Ozone (O₃) Can react with the carbon-carbon double bond, leading to cleavage of the molecule. This process is generally slower than the reaction with •OH radicals. Contributes to atmospheric degradation, particularly during nighttime.

| Nitrate Radical (NO₃) | Can also react with alkenes, representing another potential nighttime degradation pathway. | Significance varies depending on atmospheric conditions and NOx concentrations. |

Hydrolytic Cleavage and Associated Kinetics

In aqueous environments such as soil pore water, groundwater, and surface waters, dichloropentenes can undergo hydrolysis. This chemical reaction involves the cleavage of the carbon-chlorine bond by water, resulting in the substitution of a chlorine atom with a hydroxyl group.

Hydrolysis is a major degradation pathway for the analogous compound 1,3-dichloropropene in water and soil nih.gov. Studies on 1,3-dichloropropene show that the hydrolysis rate is influenced by temperature and pH. The reaction proceeds more rapidly at higher temperatures and under alkaline (high pH) conditions, while being inhibited by low pH nih.govnih.gov. For 1,3-dichloropropene, the hydrolysis half-life in deionized water at 20°C is approximately 10 days nih.gov. This process leads to the formation of the corresponding chloroallyl alcohols, which are then more amenable to further biotic degradation nih.gov. While microbial activity can become the dominant degradation force over time, initial hydrolysis is a key abiotic step nih.govnih.gov.

Hydrolysis Kinetics for 1,3-Dichloropropene (as an analogue)

Parameter Value Conditions Reference
Half-life ~10 days 20°C, Deionized Water nih.gov
Half-life 9.8 days 20°C, Deionized Water nih.gov
Effect of pH Rate increases with high pH, decreases with low pH Aqueous solution nih.gov

| Effect of Temperature | Rate increases with higher temperature | Aqueous solution | nih.gov |

Biotic Degradation Mechanisms and Microbial Interactions

Biotic degradation, mediated by microorganisms, is a critical pathway for the complete mineralization of dichloropentenes in soil and aquatic systems. Various bacteria have evolved enzymatic machinery capable of breaking down chlorinated hydrocarbons.

Microbial Degradation Pathways in Soil and Aqueous Environments

In soil and water, the breakdown of dichloropentenes is a combined abiotic and biotic process. The initial step is often the hydrolysis of the dichloropentene to a chloroallyl alcohol nih.gov. While this can occur abiotically, subsequent degradation of the alcohol is primarily a biological process nih.gov.

Microorganisms utilize the resulting alcohol as a carbon and energy source. The general pathway, elucidated through studies of 1,3-dichloropropene, involves the oxidation of the chloroallyl alcohol. This oxidation occurs in two steps: first to a chloroallyl aldehyde, and then to a chloroacrylic acid. This acid is then subject to enzymatic dehalogenation, which removes the remaining chlorine atom and allows the molecule to enter central metabolic pathways where it is eventually broken down to carbon dioxide and water. Soils with a history of exposure to these compounds often show accelerated rates of degradation, indicating microbial adaptation nih.gov.

Enzymatic Dehalogenation and Metabolite Formation

The key to microbial degradation of chlorinated compounds is the action of specific enzymes called dehalogenases, which catalyze the cleavage of carbon-halogen bonds nih.govnih.gov. In the case of dichloropentene degradation, following the model of 1,3-dichloropropene, a hydrolytic haloalkane dehalogenase is responsible for the first critical step nih.gov.

This enzyme converts the dichloropropene into 3-chloroallyl alcohol. This metabolite is then acted upon by an alcohol dehydrogenase (Adh) and an aldehyde dehydrogenase (Aldh) in sequential oxidation steps nih.gov. These reactions produce the key intermediate, 3-chloroacrylic acid. The final dehalogenation step is carried out by specific 3-chloroacrylic acid dehalogenases, which remove the final chlorine atom, likely forming malonic acid semialdehyde, which can be readily assimilated by the microorganism nih.gov.

Metabolic Pathway of 1,3-Dichloropropene Degradation

Step Substrate Key Enzyme(s) Product/Metabolite
1 1,3-Dichloropropene Haloalkane Dehalogenase 3-Chloroallyl alcohol
2 3-Chloroallyl alcohol Alcohol Dehydrogenase 3-Chloro-2-propenal
3 3-Chloro-2-propenal Aldehyde Dehydrogenase 3-Chloroacrylic acid

Identification and Role of Specific Microbial Strains (e.g., Pseudomonas cichorii)

Several bacterial strains capable of degrading chlorinated alkenes have been isolated from contaminated soils. Among the most well-characterized is Pseudomonas cichorii strain 170, which can utilize 1,3-dichloropropene as its sole source of carbon and energy nih.gov. This gram-negative bacterium was isolated from soil that had been repeatedly treated with the fumigant, leading to accelerated biodegradation nih.gov.

P. cichorii 170 possesses at least three different dehalogenases essential for the degradation pathway: a hydrolytic haloalkane dehalogenase that acts on the parent compound, and two distinct 3-chloroacrylic acid dehalogenases that act on the cis- and trans-isomers of the 3-chloroacrylic acid metabolite nih.gov. The presence of this enzymatic arsenal allows the bacterium to efficiently detoxify and metabolize the compound. The ability of Pseudomonas species to degrade a wide variety of chlorinated and aromatic compounds makes them key players in the bioremediation of contaminated environments frontiersin.orgresearchgate.net.

Accelerated Biodegradation Phenomena Due to Environmental Adaptation

The repeated or prolonged presence of dichloropentenes in the environment can lead to an accelerated rate of biodegradation. This phenomenon is attributed to the adaptation of microbial communities, which develop enhanced capabilities to utilize these chlorinated compounds as a substrate. While specific studies on dichloropentenes are limited, research on structurally similar chlorinated alkenes, such as dichloropropenes, provides significant insights into these adaptive mechanisms.

Microorganisms are highly adaptable and can evolve metabolic pathways to degrade synthetic compounds. nih.gov In environments contaminated with chlorinated hydrocarbons, microbial populations with the ability to degrade these compounds have been observed to increase. The primary mechanism behind this adaptation is the induction or evolution of specific enzymes, such as dehalogenases, that can cleave the carbon-chlorine bonds, a critical first step in the degradation process. nih.govrug.nl

Studies on 1,3-dichloropropene have shown that soils with a history of exposure to this fumigant exhibit significantly faster degradation rates compared to unexposed soils. rug.nl This accelerated degradation is a direct result of the enrichment of specific bacterial strains capable of utilizing the compound. For instance, Pseudomonas cichorii 170 has been identified as a bacterium capable of degrading 1,3-dichloropropene. nih.govrug.nl This strain expresses haloalkane dehalogenases and other enzymes that facilitate the complete breakdown of the molecule. nih.gov

The adaptation process can involve both the selection of existing microbial strains with the necessary catabolic genes and the horizontal transfer of these genes between different microbial species. The presence of specific genes, such as those encoding for haloalkane dehalogenase (e.g., dhlA), is a key indicator of a microbial community's potential to degrade chlorinated alkenes. usda.gov

The following interactive table summarizes findings from studies on the accelerated biodegradation of dichloropropenes, which can be considered analogous to dichloropentenes.

Organism/SystemCompoundObservationKey Enzyme/Gene
Pseudomonas cichorii 1701,3-DichloropropeneComplete microbial degradation.Haloalkane dehalogenase, trans-3-chloroacrylic acid dehalogenase, cis-3-chloroacrylic acid dehalogenase
Adapted Soils1,3-DichloropropeneAccelerated microbial degradation after repeated treatments.Implied enrichment of degrading microorganisms.
Rhodococcus sp.1,3-DichloropropeneCometabolic degradation.Not specified.

Environmental Fate Modeling and Prediction

Environmental fate models are crucial tools for predicting the transport, transformation, and ultimate fate of chemical compounds like dichloropentenes in the environment. These models integrate the physicochemical properties of the compound with environmental parameters to estimate its distribution and persistence in various environmental compartments such as air, water, and soil. mdpi.com

Given the limited specific modeling data for dichloropentenes, models developed for other chlorinated alkenes, particularly dichloropropenes, serve as valuable proxies. A variety of modeling approaches can be applied:

Multimedia Fate Models: These models, often based on the concept of fugacity, predict the partitioning of a chemical between different environmental media. For a volatile compound like 1,3-dichloropropene, these models can estimate the proportion that will volatilize into the atmosphere versus the amount that remains in the soil or leaches into groundwater. epa.gov

Process-Based Models: These models focus on specific environmental processes. For instance, the HYDRUS model has been used to estimate the emissions of 1,3-dichloropropene from soil following its application as a fumigant. nih.gov This model considers factors like soil type, moisture content, and application method to predict the rate of volatilization. nih.gov Similarly, the U.S. EPA's EXAMS II (Exposure Analysis Modeling System) can be used to estimate the volatilization half-life of dichloropropenes from water bodies. epa.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) Models: These computational models predict the environmental behavior and biodegradability of a chemical based on its molecular structure. For chlorinated alkenes, QSAR models have been developed to predict properties like the energy of the lowest unoccupied molecular orbital (ELUMO), which is related to their reactivity and degradation potential. techno-press.orgtechno-press.org QSBR models can estimate biodegradation rates based on molecular descriptors, providing a way to prioritize pollutants for further study. nih.gov

The following interactive table presents key parameters and findings from modeling studies of 1,3-dichloropropene, which can inform predictions for dichloropentenes.

ModelCompoundParameter/FindingEnvironmental Compartment
HYDRUS1,3-DichloropropeneCumulative emissions ranged from 10% to 58% of applied mass over two weeks, depending on the application method. nih.govSoil/Air
EXAMS IIcis- and trans-1,3-DichloropropeneEstimated volatilization half-lives from a model river are 3.8 and 4.2 hours, respectively.Water/Air
QSARChlorinated AlkenesELUMO can be predicted based on the number of chlorine and carbon atoms. techno-press.orgtechno-press.orgMolecular Level

Advanced Analytical Characterization of Dichloropentenes

Spectroscopic Techniques for Structural Elucidation and Conformer Identification

Spectroscopy is a cornerstone in the analysis of dichloropentenes, providing unparalleled insight into molecular structure, bonding, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of dichloropentene isomers. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the differentiation between positional isomers (e.g., 1,2-dichloro-1-pentene vs. 2,3-dichloro-2-pentene) and geometric isomers (cis/trans or E/Z).

Detailed Research Findings: The analysis of chemical shifts is fundamental. The electronegative chlorine atoms induce a deshielding effect, causing nearby carbon and proton nuclei to resonate at higher chemical shifts (further downfield) in the NMR spectrum. weebly.com For instance, a proton or carbon directly bonded to a chlorine atom will have a significantly larger chemical shift than one further away.

While specific high-resolution NMR studies on dichloropentene isomers are not extensively documented in publicly available literature, the principles are well-established through detailed studies of its saturated analogue, 2,4-dichloropentane (B1605460). These studies serve as an excellent model for the type of analysis applicable to dichloropentenes. umich.eduresearchgate.netebyte.it Research on 2,4-dichloropentane stereoisomers (meso and d,l forms) demonstrates that NMR can distinguish not only between the stereoisomers but also between their various rotational conformers (rotamers). ebyte.itresearchgate.netscite.ai The interpretation of NMR spectra in these cases relies on analyzing coupling constants and their weighted average, which is a function of the total conformational population. umich.edu The analysis of vicinal coupling constants (³J) and the application of two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, helping to define the predominant spatial arrangement of atoms. mdpi.comunimi.it Temperature-dependent NMR studies are particularly insightful, as changes in temperature can shift the equilibrium between conformers, leading to observable changes in chemical shifts and coupling constants. researchgate.netresearchgate.net

Table 1: Model NMR Analysis of 2,4-Dichloropentane Conformers This table illustrates the application of NMR in conformational analysis using the well-studied model compound 2,4-dichloropentane.

Stereoisomer Predominant Conformers NMR Analytical Approach Key Findings
d,l-2,4-Dichloropentane TT (trans-trans), GG (gauche-gauche) Analysis of chemical shifts and vicinal coupling constants. The two forms are present in equilibrium; their relative populations can be determined. researchgate.netebyte.it
meso-2,4-Dichloropentane TG' (trans-gauche) Analysis of temperature-dependent NMR spectra. Believed to exist primarily in the TG' conformation, in equilibrium with its G'T mirror image. umich.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com Each dichloropentene isomer possesses a unique vibrational spectrum—a "fingerprint"—that allows for its identification. IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. photothermal.com

Detailed Research Findings: For dichloropentenes, key vibrational modes include C-H stretching, C=C stretching, C-C stretching, and various bending modes. Crucially, the carbon-chlorine (C-Cl) stretching vibrations are highly diagnostic. These typically appear in the 600-800 cm⁻¹ region of the IR and Raman spectra. umich.edu The exact frequency of the C-Cl stretch is sensitive to the local molecular environment, making it an excellent probe for conformational analysis. researchgate.net

As with NMR, detailed vibrational analyses of 2,4-dichloropentane provide a robust model. umich.edu Studies have shown that the C-Cl stretching frequencies differ significantly between conformers where the chlorine atom is in an axial versus an equatorial position relative to the carbon backbone. researchgate.netebyte.it This sensitivity allows researchers to identify the specific conformers present in a sample and, through temperature-dependent studies, to investigate the thermodynamics of conformational changes. researchgate.net The combination of IR and Raman is powerful because some vibrational modes may be strong in one technique and weak or silent in the other, providing a more complete picture of the molecule's vibrational framework. researchgate.net

Table 2: Representative C-Cl Vibrational Frequencies for 2,4-Dichloropentane Conformers This table, based on data from model compound studies, shows how vibrational spectroscopy can differentiate conformers.

Isomer/Conformer Technique C-Cl Stretching Frequency (cm⁻¹) Significance
d,l - TT form IR / Raman ~612, ~640 Frequencies are characteristic of the trans arrangement of chlorine atoms.
d,l - GG form IR / Raman ~627, ~714 The band at 714 cm⁻¹ is a key indicator of the gauche conformation. umich.edu
meso - TG' form IR / Raman ~627, ~690 Distinct frequency pattern allows for identification of the meso isomer's stable conformer. umich.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within a material. stinstruments.com When a sample is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.

Detailed Research Findings: For dichloropentene, XPS analysis would unequivocally confirm the presence of carbon and chlorine. High-resolution scans of the C 1s and Cl 2p regions would provide more detailed chemical information. The binding energy of the C 1s peak for carbon atoms bonded to chlorine would be shifted to a higher energy compared to those bonded only to carbon and hydrogen, due to the electron-withdrawing nature of chlorine. acs.org Similarly, the Cl 2p spectrum, which appears as a doublet (Cl 2p₃/₂ and Cl 2p₁/₂), would have a characteristic binding energy indicative of chlorine in a covalent C-Cl bond. researchgate.net This technique is particularly useful for analyzing dichloropentenes adsorbed on surfaces or incorporated into polymer matrices.

Table 3: Typical Binding Energies in XPS for C-Cl Compounds

Element (Core Level) Chemical State Typical Binding Energy (eV) Information Provided
C 1s C-C, C-H ~284.8 - 285.0 Reference for aliphatic carbon.
C 1s C-Cl ~286.0 - 287.0 Higher binding energy indicates carbon bonded to an electronegative atom. acs.org
Cl 2p₃/₂ Covalent C-Cl ~200.0 - 201.0 Confirms the presence of covalently bonded chlorine. researchgate.netntu.edu.tw

UV-Vis-NIR Spectroscopy for Electronic Transitions

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy measures the electronic transitions that occur when a molecule absorbs photons in this energy range. In organic molecules like dichloropentene, the primary transitions involve the promotion of electrons from bonding (σ and π) or non-bonding (n) orbitals to higher-energy antibonding (σ* and π*) orbitals. libretexts.org

Detailed Research Findings: Dichloropentenes are expected to exhibit several types of electronic transitions. The σ → σ* transitions, involving the C-C and C-H single bonds, require high energy and occur in the far-UV region, typically below 200 nm. uobabylon.edu.iq The presence of a double bond introduces π → π* transitions, which are lower in energy. For a simple alkene like 1-pentene, the λ_max (wavelength of maximum absorbance) for this transition is around 178 nm. uobabylon.edu.iq The chlorine atoms, with their non-bonding lone-pair electrons (n), introduce additional possible transitions: n → σ* and n → π. These transitions are typically lower in energy than π → π transitions but are often weak. The position of the double bond and the chlorine substituents can influence the energy of these transitions; conjugation, for example, would shift the π → π* absorption to a longer, more accessible wavelength. uobabylon.edu.iq

Table 4: Expected Electronic Transitions for Dichloropentenes

Transition Type Orbitals Involved Expected Wavelength Region Notes
σ → σ* σ bonding to σ antibonding < 200 nm (Far UV) High energy; associated with all single bonds.
π → π* π bonding to π antibonding ~180 - 220 nm (UV) Characteristic of the C=C double bond; position is sensitive to substitution.
n → σ* non-bonding (Cl) to σ antibonding ~200 - 250 nm (UV) Involves lone pair electrons on chlorine; often weak.
n → π* non-bonding (Cl) to π antibonding ~250 - 300 nm (UV) Possible if the lone pair can interact with the π system; typically very weak (often forbidden).

Chromatographic Separation and Identification Methodologies

Chromatography is indispensable for separating complex mixtures of dichloropentene isomers before their identification. Gas chromatography is the premier technique for these volatile compounds.

Gas Chromatography (GC) with Specific Detection Techniques (e.g., Mass Spectrometry, Electron Capture Detection)

Gas Chromatography (GC) separates chemical components of a sample mixture based on their differential partitioning between a stationary phase (in a long, thin capillary column) and a mobile phase (an inert gas). thermofisher.com The various isomers of dichloropentene, having slightly different boiling points and polarities, will travel through the GC column at different rates and thus have distinct retention times, enabling their separation. researchgate.netnih.gov Following separation, highly sensitive and specific detectors are used for identification and quantification.

Detailed Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identification. wikipedia.org As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the parent ion and its characteristic fragment ions. This fragmentation pattern is a unique molecular fingerprint that allows for positive identification of each specific dichloropentene isomer by comparing it to library spectra or by manual interpretation. shimadzu.com

Gas Chromatography-Electron Capture Detection (GC-ECD): The Electron Capture Detector is exceptionally sensitive to electronegative compounds, particularly those containing halogens. scioninstruments.com It works by measuring a decrease in a constant current caused by the capture of electrons by the eluting analyte. measurlabs.com Because dichloropentenes contain two chlorine atoms, GC-ECD provides extremely low detection limits, making it the ideal choice for trace-level analysis in environmental or biological samples. cdc.govthermofisher.com While highly sensitive, the ECD is not as specific for identification as a mass spectrometer.

Table 5: Illustrative GC Conditions for Analysis of Chlorinated Hydrocarbons Based on methods for similar compounds like dichloropropenes and other chlorinated hydrocarbons.

Parameter Typical Setting Purpose
GC System
Injection Mode Split/Splitless To introduce a small, precise amount of sample onto the column.
Column Type Fused silica (B1680970) capillary column (e.g., DB-5, DB-1701) The stationary phase provides the separating power. Different polarities (e.g., 5% phenyl polysiloxane) are used to resolve isomers. epa.gov
Carrier Gas Helium or Nitrogen Mobile phase to carry analytes through the column.
Temperature Program e.g., 40°C (1 min) to 160°C at 10°C/min A temperature ramp is used to elute compounds with a wide range of boiling points. researchgate.net
Detector
Mass Spectrometer (MS) Scan Mode (e.g., 40-300 m/z) To acquire full mass spectra for identification of unknown peaks. psu.edu
Electron Capture (ECD) Radioactive Source (⁶³Ni) For highly sensitive and selective detection of the halogenated analytes. scioninstruments.com

Liquid Chromatography Techniques (e.g., Gel Permeation Chromatography, High-Performance Liquid Chromatography)

While gas chromatography is frequently the method of choice for volatile compounds like dichloropentenes, liquid chromatography (LC) techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), serve crucial roles in their analysis, either for separation or sample purification. oxfordindices.comwikipedia.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that uses a liquid mobile phase to move a sample through a column packed with a stationary phase. thermofisher.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. libretexts.org It is particularly well-suited for compounds that are non-volatile, thermally unstable, or lack the necessary characteristics for gas chromatography. oxfordindices.com

For dichloropentenes and related small chlorinated hydrocarbons, direct analysis by HPLC can be challenging as they often lack a strong ultraviolet (UV) chromophore, making detection difficult with standard UV detectors. pan.olsztyn.pl To overcome this, a derivatization step is often employed to attach a UV-absorbing or fluorescent tag to the analyte molecule, thereby enhancing detection sensitivity. pan.olsztyn.pl For instance, in the analysis of similar compounds like hydroxy-chloropropanols, derivatization is a necessary step to achieve the required selectivity and sensitivity. pan.olsztyn.pl

HPLC finds application in the analysis of less volatile dichloropentene derivatives or metabolites, such as epoxides, which may be found in biological matrices. cdc.gov The technique's versatility allows for a wide range of stationary and mobile phase combinations, enabling the separation of complex mixtures. oxfordindices.comebsco.com Advanced methods like column-switching can be used to automate sample clean-up, where a pre-column removes interfering compounds from the matrix before the analytes are passed to an analytical column for separation and quantification. researchgate.net

Interactive Table: Typical Parameters for HPLC Analysis of Chlorinated Compounds (Note: Parameters are illustrative and based on methods for related compounds; specific conditions for dichloropentenes would require method development.)

ParameterDescriptionExample Application
ColumnTypically a reversed-phase C18 column. pan.olsztyn.plSeparation of derivatized chloropropanols. pan.olsztyn.pl
Mobile PhaseA gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile. pan.olsztyn.plresearchgate.netMethanol-water (55:45, v/v) for phenylurea herbicides. researchgate.net
DetectorUV Diode Array Detector (DAD) or Fluorimetric Detector, especially after derivatization. pan.olsztyn.plebsco.comUV detection at 244 nm. researchgate.net
Flow RateTypically around 1.0 mL/min. pan.olsztyn.plresearchgate.net1.0 mL/min. researchgate.net

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC) is a subset of size-exclusion chromatography (SEC) that separates molecules based on their size or hydrodynamic volume. wikipedia.org The stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. wikipedia.org

While GPC is a primary tool for determining the molecular weight distribution of polymers, its role in the analysis of small molecules like dichloropentenes is different. wikipedia.orgmsesupplies.com For these analytes, GPC is not typically used for direct quantitative separation but serves as a highly effective sample cleanup technique. epa.gov In the analysis of complex environmental or biological samples, extracts often contain large, co-extracted molecules such as lipids, proteins, or humic acids. These can interfere with subsequent chromatographic analysis and damage analytical columns. GPC (as specified in EPA Method 3640) is used to separate the small dichloropentene molecules from these large interfering compounds, yielding a cleaner sample for final analysis by a more sensitive and specific method like GC-MS or HPLC. epa.govny.gov

Interactive Table: Application of GPC in Dichloropentene Analysis

AspectDescription
PrincipleSeparation based on molecular size exclusion. wikipedia.org
Primary RoleSample cleanup to remove large interfering molecules from the sample extract. epa.gov
ApplicationUsed for cleanup of extracts from complex matrices like soil, sediment, and biological tissues prior to final quantification. epa.gov
Method ReferenceEPA Method 3640 provides guidance for GPC cleanup. epa.gov

Quantitative Determination Methodologies in Complex Matrices

The quantitative determination of dichloropentenes in complex matrices such as soil, water, sediment, and biological tissues presents significant analytical challenges. helcom.fiazolifesciences.com These matrices contain a multitude of interfering compounds that can compromise the accuracy, precision, and sensitivity of the analysis. eurachem.org Therefore, a robust analytical workflow is required, which typically involves three main stages: extraction, cleanup, and instrumental analysis.

Dichloropentenes As Essential Synthetic Intermediates in Organic Synthesis

Role in the Synthesis of Fine Chemicals and Pharmaceutical Intermediates

There is a lack of specific, publicly available research detailing the role of dichloropentenes in the synthesis of fine chemicals and pharmaceutical intermediates. While chlorinated compounds are crucial in many pharmaceutical syntheses, the specific contributions of dichloropentenes as precursors or key intermediates are not well-documented in the scientific literature reviewed. Pharmaceutical intermediates are compounds that form the building blocks for active pharmaceutical ingredients (APIs). The development of these intermediates is a critical step in drug manufacturing, often requiring multi-step syntheses where specific functional groups are added to a core molecule.

Utilization in Polymer Chemistry and Material Science

Information on the use of dichloropentenes in polymer chemistry and material science is also limited. Dienes and their halogenated derivatives can, in principle, be used as monomers or co-monomers in polymerization reactions to produce polymers with specific properties. The chlorine atoms could offer sites for cross-linking or further functionalization of the resulting polymer. However, specific examples of polymers derived from dichloropentenes and their applications in material science are not described in the available literature.

Applications in the Derivatization of Complex Organic Molecules

Derivatization is a technique used to modify a chemical compound to make it suitable for a particular analytical method or to enhance its properties. While the reactive alkene and chloro- functional groups of dichloropentene suggest its potential as a derivatizing agent, there is no significant body of research demonstrating its application for this purpose in the analysis or synthesis of complex organic molecules.

Due to the limited availability of specific research findings on "Pentene, dichloro-," it is not possible to provide a detailed article with data tables and in-depth research findings as requested. The scientific community has not extensively reported on the synthetic applications of this particular compound in the specified areas.

Q & A

Q. Q1. What are the standard analytical methods for identifying and quantifying dichloro-pentene isomers in environmental samples?

Answer: Dichloro-pentene isomers (e.g., 1,2-dichloropentene, 1,3-dichloropentene) are typically analyzed via gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) due to their volatility and halogenated nature . Key steps include:

  • Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) for isolating chlorinated alkenes from matrices.
  • Column Selection : Use polar capillary columns (e.g., DB-5MS) to resolve isomers.
  • Quantification : Calibration with certified reference materials (CRMs) to ensure accuracy.
  • Validation : Include recovery studies (70–120%) and limit of detection (LOD) < 0.1 ppm .

Q. Q2. How do steric and electronic effects influence the reactivity of dichloro-pentene in substitution reactions?

Answer: The chlorine substituents in dichloro-pentene induce electron-withdrawing effects, stabilizing carbocation intermediates in SN1 reactions. Steric hindrance from adjacent substituents (e.g., methyl groups) slows nucleophilic attack in SN2 pathways. Methodologically, kinetic studies using NMR to track intermediate formation (e.g., carbocations) and computational modeling (DFT) are recommended to resolve competing mechanisms .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for studying the atmospheric degradation pathways of dichloro-pentene under varying UV irradiation conditions?

Answer: Simulate tropospheric conditions using a photochemical reactor with controlled UV intensity (290–400 nm) and monitor degradation products via:

  • Real-Time Monitoring : FTIR or proton-transfer-reaction mass spectrometry (PTR-MS) for volatile intermediates.
  • Product Identification : Compare fragmentation patterns with NIST spectral libraries .
  • Kinetic Modeling : Use Arrhenius equations to predict half-lives under different latitudes/altitudes.

    Example Data :

    Condition (UV Intensity)Half-Life (hours)Major Degradation Product
    290 nm (Low)12.5 ± 1.2Chloroacetone
    340 nm (Moderate)8.3 ± 0.9Formaldehyde

Q. Q4. How can contradictory data on dichloro-pentene’s ecotoxicity be resolved across studies?

Answer: Discrepancies often arise from differences in test organisms (e.g., Daphnia magna vs. Danio rerio), exposure durations, or solvent carriers (e.g., acetone vs. DMSO). To harmonize findings:

  • Standardize Protocols : Follow OECD Guidelines 202 (acute toxicity) and 211 (chronic toxicity).
  • Control for Solvent Effects : Use carrier concentrations < 0.1% v/v.
  • Meta-Analysis : Apply random-effects models to aggregate LC50 data, adjusting for covariates like pH and temperature .

Methodological Challenges

Q. Q5. What are the best practices for synthesizing high-purity dichloro-pentene derivatives for mechanistic studies?

Answer:

  • Synthesis Route : Chlorination of pentene using Cl₂ gas in CCl₄ under inert atmosphere (Ar/N₂), with strict temperature control (0–5°C) to minimize polychlorination.
  • Purification : Fractional distillation (bp range: 85–95°C) followed by silica gel chromatography (hexane:ethyl acetate 9:1).
  • Purity Validation : ≥99% purity via GC-FID and absence of diastereomers confirmed by ¹H NMR (absence of splitting in alkene proton signals) .

Q. Q6. How can researchers address the lack of reliable thermodynamic data (e.g., ΔHf, log Kow) for dichloro-pentene?

Answer:

  • Experimental Determination : Use bomb calorimetry for ΔHf and shake-flask method for log Kow.
  • Predictive Modeling : Apply group contribution methods (e.g., UNIFAC) or QSAR models trained on analogous chlorinated alkenes.
  • Data Gaps : Highlight inconsistencies in existing databases (e.g., NIST vs. EPA CompTox) and advocate for collaborative validation studies .

Theoretical and Interdisciplinary Applications

Q. Q7. How can density functional theory (DFT) improve understanding of dichloro-pentene’s interaction with ozone in atmospheric models?

Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict transition states and activation energies for ozonolysis pathways. Compare theoretical rate constants with experimental values from smog chamber studies to refine global climate models (GCMs) .

Q. Q8. What interdisciplinary frameworks are needed to assess dichloro-pentene’s role in cross-media contamination (air-water-soil)?

Answer: Combine fugacity modeling (Level III) to predict partitioning coefficients with field measurements:

  • Air : Passive samplers for vapor-phase concentrations.
  • Water : SPE-LC/MS/MS for trace analysis.
  • Soil : Soxhlet extraction followed by GC-ECD.

    Key Parameter : Henry’s Law constant (H) to assess volatilization potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.